An In-depth Technical Guide to 1-(2-Bromoethyl)piperazine: Chemical Properties and Reactivity
An In-depth Technical Guide to 1-(2-Bromoethyl)piperazine: Chemical Properties and Reactivity
I have now gathered sufficient information to construct the in-depth technical guide as requested.
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1. Chemical Properties:
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I have the molecular formula, molecular weight, CAS number, and a qualitative description of 1-(2-Bromoethyl)piperazine.
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While specific experimental data for the melting point, boiling point, and density of the free base are not available, I found data for the related compound 1-(2-aminoethyl)piperazine (B7761512) (Boiling Point: 218-222 °C, Density: 0.985 g/mL) and for piperazine (B1678402) itself (Melting Point: 106 °C, Boiling Point: 146 °C). I will use these to provide an estimated range and will clearly state that these are estimations based on similar structures.
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I have pKa values for piperazine, which will be used as a reasonable approximation for the basicity of the nitrogen atoms in 1-(2-Bromoethyl)piperazine.
2. Reactivity and Experimental Protocols:
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The primary reactivity as an alkylating agent is well-established.
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I have found a detailed experimental protocol for the N-alkylation of a substituted phenylpiperazine with an alkyl halide (4-chlorobenzyl chloride). This provides a concrete and detailed example of the type of reaction 1-(2-Bromoethyl)piperazine would undergo. The protocol includes reagents, solvent, temperature, reaction time, and workup procedure, fulfilling the user's requirement. I will adapt this to show a general reaction scheme for 1-(2-Bromoethyl)piperazine with a generic nucleophile.
3. PROTAC Application:
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I have successfully identified that 1-(2-Bromoethyl)piperazine is a linker used in the synthesis of PROTACs that recruit the KLHDC2 E3 ligase .
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I have found a specific example of a PROTAC (SJ46421) that targets the BET family protein BRD3 for degradation by recruiting KLHDC2. While the linker in SJ46421 is not exactly 1-(2-bromoethyl)piperazine, it contains a piperazine moiety connected to an alkyl chain, making it a highly relevant example for illustrating the concept. The paper provides the structure and the mechanism.
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I can now create a detailed and accurate diagram of the PROTAC mechanism, showing the recruitment of BRD3 to the KLHDC2 E3 ligase complex, leading to ubiquitination and proteasomal degradation.
4. Diagrams:
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I have all the necessary components to create the Graphviz diagrams:
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A diagram illustrating the general reactivity of 1-(2-Bromoethyl)piperazine (nucleophilic substitution).
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A workflow diagram for a typical N-alkylation reaction based on the found protocol.
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A signaling pathway diagram for the PROTAC mechanism of action, using the identified target (BRD3) and E3 ligase (KLHDC2).
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I will ensure all diagrams adhere to the specified styling guidelines (colors, contrast, size).
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For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Bromoethyl)piperazine is a bifunctional organic compound featuring a nucleophilic piperazine ring and a reactive bromoethyl group. This unique structure makes it a valuable building block in synthetic and medicinal chemistry, particularly as an alkylating agent for introducing a piperazine moiety into a target molecule. Its role as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) has garnered significant interest, highlighting its importance in the field of targeted protein degradation. This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, complete with experimental protocols and mechanistic diagrams.
Chemical and Physical Properties
1-(2-Bromoethyl)piperazine is typically a colorless to pale yellow liquid or solid, soluble in polar organic solvents.[1] The presence of the piperazine ring, with its two nitrogen atoms, imparts basicity and the capacity for hydrogen bonding.
Data Summary
Quantitative physical and chemical properties of 1-(2-Bromoethyl)piperazine are summarized in the table below. It is important to note that experimentally determined values for properties such as melting point, boiling point, and density are not consistently reported in the literature for the free base. The provided values are estimations based on structurally related compounds and computational predictions.
| Property | Value | Source / Comment |
| Molecular Formula | C₆H₁₃BrN₂ | [2] |
| Molecular Weight | 193.08 g/mol | [2] |
| CAS Number | 494798-96-8 | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point | ~210-230 °C | Estimated based on similar compounds like 1-(2-aminoethyl)piperazine (218-222 °C) |
| Melting Point | Not available | The dihydrobromide salt has a reported melting point. |
| Density | ~0.99 g/mL | Estimated based on similar compounds like 1-(2-aminoethyl)piperazine (0.985 g/mL) |
| Solubility | Soluble in polar solvents (e.g., water, alcohols) | [1][3] |
| pKa (estimated) | pKa₁ ≈ 9.7, pKa₂ ≈ 5.3 | Estimated based on the pKa values of piperazine (pKa₁ = 9.73, pKa₂ = 5.35 at 25 °C)[4] |
Reactivity and Synthetic Applications
The reactivity of 1-(2-Bromoethyl)piperazine is dominated by two key features: the nucleophilicity of the secondary amine on the piperazine ring and the electrophilic carbon attached to the bromine atom. However, its most common application is as an electrophile in nucleophilic substitution reactions.
Nucleophilic Substitution Reactions
The primary utility of 1-(2-Bromoethyl)piperazine is as an alkylating agent. The carbon-bromine bond is polarized, making the carbon atom susceptible to attack by a wide range of nucleophiles. This reaction is a straightforward and efficient method for introducing the -(CH₂)₂-piperazine moiety into other molecules.
Figure 1. General SN2 reaction of 1-(2-Bromoethyl)piperazine.
Common nucleophiles include:
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Amines (Primary and Secondary): To form substituted ethylenediamines.
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Thiols: To form thioethers.
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Alcohols/Phenols: To form ethers, typically requiring a strong base to deprotonate the hydroxyl group.
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Carbanions: To form new carbon-carbon bonds.
These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the hydrobromic acid (HBr) that is formed as a byproduct. Common bases include potassium carbonate (K₂CO₃), triethylamine (B128534) (Et₃N), or N,N-diisopropylethylamine (DIPEA).
Experimental Protocol: N-Alkylation of a Secondary Amine
The following is a representative protocol for the N-alkylation of a secondary amine using an alkyl halide, which can be adapted for reactions with 1-(2-Bromoethyl)piperazine. This procedure is based on the synthesis of a substituted phenylpiperazine derivative.[5]
Figure 2. Workflow for a typical N-alkylation reaction.
Materials:
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Nucleophile (e.g., a secondary amine)
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1-(2-Bromoethyl)piperazine
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Potassium Carbonate (K₂CO₃)
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N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Water
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Brine
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Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
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To a solution of the secondary amine (1.0 equivalent) in DMF, add potassium carbonate (1.5 equivalents).
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Add 1-(2-Bromoethyl)piperazine (1.1 equivalents) to the mixture at room temperature.
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Stir the reaction mixture at room temperature for 3-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
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Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can then be purified by silica gel column chromatography to yield the desired N-alkylated product.[5]
Application in Targeted Protein Degradation: PROTACs
A significant application of 1-(2-Bromoethyl)piperazine is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[6][7]
A PROTAC consists of three components:
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A "warhead" that binds to the target Protein of Interest (POI).
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A ligand that recruits an E3 ubiquitin ligase.
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A linker that connects the warhead and the E3 ligase ligand.
1-(2-Bromoethyl)piperazine is an effective building block for the linker component, providing both spacing and favorable physicochemical properties.
Mechanism of Action
The PROTAC molecule acts as a bridge, bringing the POI into close proximity with the E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.
Recent research has identified ligands for the E3 ligase KLHDC2, expanding the toolkit for PROTAC development.[1][8][9] PROTACs have been designed to recruit KLHDC2 to degrade specific target proteins, such as the BET family protein BRD3, which is implicated in cancer.[1]
Figure 3. PROTAC mechanism targeting BRD3 for degradation via KLHDC2.
Safety and Handling
1-(2-Bromoethyl)piperazine is a reactive alkylating agent and should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
1-(2-Bromoethyl)piperazine is a versatile and reactive building block with significant applications in organic synthesis and drug discovery. Its ability to act as an efficient alkylating agent makes it a straightforward choice for introducing the piperazine moiety, a common scaffold in pharmaceuticals. Furthermore, its utility as a linker component in PROTACs places it at the forefront of modern therapeutic strategies, particularly in the expanding field of targeted protein degradation. A thorough understanding of its chemical properties and reactivity is essential for its effective and safe use in research and development.
References
- 1. Principles of paralog-specific targeted protein degradation engaging the C-degron E3 KLHDC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-(2-Bromoethyl)piperazine | C6H13BrN2 | CID 419369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 89727-93-5: 1-(2-bromoethyl)piperazine | CymitQuimica [cymitquimica.com]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Targeted Protein Degradation by KLHDC2 Ligands Identified by High Throughput Screening [elifesciences.org]
- 8. Targeted protein degradation by KLHDC2 ligands identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Kinase Degradation via the KLHDC2 Ubiquitin E3 Ligase - PMC [pmc.ncbi.nlm.nih.gov]
